4-(4-Fluorophenoxy)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUECWRUPGSOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482075 | |
| Record name | 4-(4-fluorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549-77-5 | |
| Record name | 4-(4-fluorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorophenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 4 Fluorophenoxy Butanoic Acid and Its Analogues
Strategies for Constructing the 4-(4-Fluorophenoxy)butanoic Acid Core Structure
The fundamental architecture of this compound consists of a 4-fluorophenoxy group linked to a butanoic acid moiety via an ether bond. The construction of this core structure can be approached through several strategic bond formations, primarily focusing on the creation of the ether linkage or the formation of the butanoic acid chain.
Classical Etherification Reactions in Fluorophenoxybutanoic Acid Synthesis
The formation of the aryl ether bond is a cornerstone in the synthesis of this compound. Two classical named reactions, the Williamson ether synthesis and the Ullmann condensation, are prominently utilized for this purpose.
The Williamson ether synthesis is a widely employed method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.orgyoutube.comutahtech.eduyoutube.com In the context of this compound synthesis, this typically involves the deprotonation of 4-fluorophenol (B42351) with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding 4-fluorophenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with an electrophile containing a four-carbon chain with a good leaving group at the terminal position, such as ethyl 4-bromobutanoate. nih.gov The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. The reaction is generally effective for primary alkyl halides, as the use of secondary or tertiary halides can lead to competing elimination reactions. libretexts.orgyoutube.com A patent describes a general process for making phenoxyalkanoic acids by reacting an alkali metal phenate with a haloalkanoic acid at elevated temperatures while continuously removing water to drive the reaction. google.com
The Ullmann condensation , another classical method, facilitates the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. google.com This reaction is particularly useful when the Williamson ether synthesis is not feasible. In a typical Ullmann-type synthesis of this compound, 4-fluorophenol could be coupled with a 4-halobutanoic acid derivative in the presence of a copper catalyst and a base. While historically requiring harsh reaction conditions, modern modifications of the Ullmann condensation have been developed that proceed under milder conditions.
Formation of the Butanoic Acid Moiety: Methodological Considerations
An alternative synthetic strategy focuses on forming the butanoic acid portion of the molecule after the aryl ether linkage is established or concurrently.
One approach involves the alkylation of 4-fluorophenol with a suitable four-carbon synthon that already contains or can be readily converted to a carboxylic acid. For instance, the reaction of 4-fluorophenoxide with γ-butyrolactone can yield this compound. This reaction is often catalyzed by a base and driven by temperature. Patents describe the preparation of γ-butyrolactones from olefins and carboxylic acids in the presence of metal ions like manganese, cerium, or vanadium, which could then be used as precursors. google.comgoogle.com
Another method involves the modification of a pre-existing functional group . For example, a synthetic route can commence with the Friedel-Crafts acylation of fluorobenzene (B45895) with succinic anhydride (B1165640) to yield 3-(4-fluorobenzoyl)propanoic acid. Subsequent reduction of the ketone functionality, for instance through catalytic hydrogenation, would furnish the desired this compound.
Stereoselective Synthesis of Enantiopure this compound Derivatives (e.g., (S)-3-(4-Fluorophenoxy)butanoic acid)
The synthesis of enantiomerically pure analogues of this compound, such as (S)-3-(4-fluorophenoxy)butanoic acid, is of significant interest as the biological activity of chiral molecules often resides in a single enantiomer. Chemo-enzymatic methods have emerged as powerful tools for achieving high stereoselectivity.
Enzymatic kinetic resolution is a prominent strategy. This involves the use of enzymes, typically lipases or esterases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, the enzymatic hydrolysis of a racemic ester of 3-(4-fluorophenoxy)butanoic acid can be employed. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (S)-ester) unreacted. mdpi.com Subsequent separation and hydrolysis of the unreacted ester provides the enantiopure (S)-acid. Studies on the enzymatic resolution of fluorinated arylcarboxylic acids have demonstrated the effectiveness of hydrolases in producing (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com Similarly, the enzymatic resolution of related 3-aryl alkanoic acids has been achieved with high enantiopurity using various hydrolases. almacgroup.com Two-step enzymatic resolution processes have been developed for the large-scale production of related chiral building blocks like (S)- and (R)-ethyl-3-hydroxybutyrate. nih.gov
Asymmetric synthesis , where a chiral catalyst or auxiliary is used to induce stereoselectivity, is another powerful approach. While specific examples for (S)-3-(4-fluorophenoxy)butanoic acid are not prevalent in the provided results, the principles can be inferred from the synthesis of similar chiral molecules. For example, the stereoselective synthesis of related α-hydroxy-β-amino acids has been achieved with good diastereoselectivity. elsevierpure.comnih.govrsc.orgeurekaselect.com
Development of Novel Reaction Pathways for Enhanced Atom Economy and Sustainability
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. This has led to the exploration of novel reaction pathways for the synthesis of this compound and its analogues that improve atom economy and sustainability.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate minimal waste. In the context of this compound synthesis, this involves choosing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.
Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of aryl ethers, this includes the development of catalyst-free methods or the use of more environmentally friendly catalysts and solvents. For example, the use of phenoxyalkanoic acid herbicides has prompted research into their modification by enzymes like the Gretchen Hagen 3 (GH3) acyl acid amido synthetases from plants, which could lead to novel bioremediation strategies. nih.gov
Process Optimization and Scalability Considerations in this compound Production
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters and consideration of scalability.
Process optimization involves systematically studying the effects of various parameters such as temperature, pressure, reaction time, catalyst loading, and solvent to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of phenoxyalkanoic acids, a patented process highlights the importance of controlling the water content during the reaction to improve efficiency. google.com
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. cetjournal.it This can involve the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and easier automation compared to traditional batch reactors. wur.nlunito.it The synthesis of adipic acid, a dicarboxylic acid, has been demonstrated in a flow process, showcasing the potential for continuous manufacturing of related compounds. wur.nl
Scalability refers to the ability of a process to be successfully implemented at a larger scale. Factors to consider include the availability and cost of starting materials, the safety of the reaction on a large scale, the ease of product isolation and purification, and the management of any by-products or waste streams. The development of scalable enzymatic resolutions, for instance, is crucial for the industrial production of enantiopure compounds. nih.gov
Derivatization Strategies of this compound for Library Synthesis
The synthesis of a library of structurally related compounds is a common strategy in drug discovery and materials science to explore structure-activity relationships. Starting from this compound, a variety of derivatives can be prepared by modifying the carboxylic acid functional group.
The carboxylic acid moiety serves as a versatile handle for derivatization. Standard coupling reactions can be employed to form a wide range of functional groups, including:
Esters: by reaction with various alcohols in the presence of an acid catalyst.
Amides: by reaction with a diverse set of primary and secondary amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). nih.govthermofisher.comyoutube.comchromforum.org
Acyl hydrazides: by reaction with hydrazine (B178648) derivatives.
These derivatization reactions allow for the systematic modification of the molecule's properties, such as its polarity, size, and hydrogen bonding capabilities, which can be crucial for its biological activity or material properties. The synthesis of libraries of related phenoxypyridine-containing herbicides demonstrates the power of this approach in exploring chemical space. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in 4 4 Fluorophenoxy Butanoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides invaluable information for 4-(4-Fluorophenoxy)butanoic acid. Both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure and provide insights into the chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of protons are observed. docbrown.info The aromatic protons on the fluorophenoxy group typically appear as a complex multiplet in the downfield region, a result of coupling with each other and the fluorine atom. The protons of the butanoic acid chain exhibit characteristic chemical shifts and splitting patterns. For instance, the methylene (B1212753) group adjacent to the carboxylic acid is expected to be the most deshielded of the aliphatic protons. docbrown.info
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift. The carbon atoms of the aromatic ring show signals in the aromatic region, with the carbon directly bonded to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. The aliphatic carbons of the butanoic acid chain appear in the upfield region of the spectrum. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to F) | ~6.9-7.1 | Multiplet | |
| Aromatic CH (meta to F) | ~6.8-7.0 | Multiplet | |
| Aromatic C-F | - | - | |
| Aromatic C-O | - | - | |
| O-CH₂ | ~4.0 | Triplet | ~67-69 |
| O-CH₂-CH₂ | ~2.1 | Quintet | ~24-26 |
| CH₂-COOH | ~2.5 | Triplet | ~30-32 |
| COOH | ~12.0 | Singlet | ~178-180 |
| COOH | ~11.5 | Singlet | - |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions. docbrown.infodocbrown.info
Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. sciex.comnih.gov
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 198.19 g/mol . sigmaaldrich.comsigmaaldrich.com Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The fragmentation of the ether linkage can also occur.
HRMS is particularly valuable for impurity profiling. nih.gov By providing highly accurate mass data, it can distinguish between compounds with the same nominal mass but different elemental compositions, a critical capability for identifying trace-level impurities that may have similar retention times in chromatography. nih.govnih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₀H₁₂FO₃⁺ | 199.0765 |
| [M+Na]⁺ | C₁₀H₁₁FO₃Na⁺ | 221.0584 |
| [M-H]⁻ | C₁₀H₁₀FO₃⁻ | 197.0619 |
Note: These values are calculated based on the elemental composition and can be used to confirm the identity of the compound in HRMS analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-F stretching vibration of the fluorophenoxy group is expected to appear in the fingerprint region, typically around 1200-1250 cm⁻¹. The C-O-C stretching vibrations of the ether linkage will also be present in the fingerprint region. docbrown.infochemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the aromatic ring. The fluorophenoxy group will exhibit characteristic absorption maxima in the UV region, typically around 220 nm and 270-280 nm. copernicus.orgresearchgate.net These absorptions are due to π→π* transitions within the benzene (B151609) ring. The presence of the fluorine substituent can cause a slight shift in the absorption maxima compared to unsubstituted phenoxy compounds.
Table 3: Characteristic IR Absorption Frequencies and UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group/Chromophore | Characteristic Absorption |
| IR | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |
| IR | Carboxylic Acid C=O Stretch | 1700-1725 cm⁻¹ (strong, sharp) |
| IR | Aromatic C-F Stretch | 1200-1250 cm⁻¹ |
| IR | Ether C-O-C Stretch | 1200-1300 cm⁻¹ (asymmetric), 1000-1100 cm⁻¹ (symmetric) |
| UV-Vis | Phenyl Ring (π→π*) | ~220 nm, ~270-280 nm |
X-ray Crystallography for Solid-State Structural Determination of this compound Co-crystals and Salts
By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined. This information reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov For co-crystals or salts of this compound, X-ray crystallography would elucidate how the molecule interacts with the co-former or counter-ion, providing insights into the stability and properties of the resulting solid form. nih.gov
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. njit.edu The choice of chromatographic method depends on the properties of the compound and the analytical goal.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. hplc.eu Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a pH modifier like formic or phosphoric acid), is a common approach. sielc.comresearchgate.net The retention time of the compound can be adjusted by changing the composition of the mobile phase. hplc.eu UV detection is typically employed, monitoring the absorbance at one of the compound's UV maxima. HPLC can be used to determine the purity of a sample by separating it from any impurities, which will appear as separate peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.
Gas Chromatography (GC): GC can also be used for the analysis of this compound, although derivatization to a more volatile ester form (e.g., methyl ester) is often necessary to improve its chromatographic behavior and prevent peak tailing. hplc.eunist.gov The separation in GC is based on the compound's volatility and its interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for both qualitative and quantitative analysis.
Table 4: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acid modifier | UV-Vis | Purity assessment, Quantitative analysis |
| GC | Capillary column (e.g., DB-5) | Helium | FID, MS | Analysis of volatile derivatives, Impurity identification (GC-MS) |
Computational Chemistry and in Silico Modeling of 4 4 Fluorophenoxy Butanoic Acid
Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity
Quantum mechanical studies are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods provide a detailed picture of electron distribution, which dictates the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of butanoic acid, DFT calculations, often using a basis set like B3LYP/6-31+G(d), are employed to optimize the molecular geometry and calculate various electronic properties. biointerfaceresearch.com This analysis is critical for understanding the stability and reactivity of the compound. biointerfaceresearch.com While specific DFT studies on 4-(4-Fluorophenoxy)butanoic acid are not extensively published, the methodology applied to similar molecules provides a clear framework. biointerfaceresearch.comresearchgate.net Such studies typically involve geometry optimization in a solvent phase to mimic physiological conditions and subsequent calculation of electronic descriptors. biointerfaceresearch.com
The insights from DFT can predict the most stable three-dimensional structure and provide data on bond lengths, angles, and energies, which are essential for further modeling, such as docking and QSAR.
Table 1: Typical Quantum Chemical Descriptors Calculated via DFT for Butanoic Acid Derivatives This table is representative of data that would be generated in a DFT study.
| Descriptor | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -6 to -7 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1 to -2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4 to 5 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. actascientific.com |
| Dipole Moment | 2 to 5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electronegativity (χ) | -4 to -5 eV | Describes the power of the molecule to attract electrons. actascientific.com |
| Global Hardness (η) | 2 to 3 eV | Measures resistance to change in electron distribution. actascientific.com |
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of DFT studies. actascientific.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals is a critical indicator of molecular stability and reactivity. actascientific.com A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic acid and ether oxygens, indicating sites prone to electrophilic attack. The hydrogen of the carboxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. This mapping helps predict regions involved in non-covalent interactions, such as hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a dynamic view of conformational flexibility. For a molecule like this compound, which has a flexible butanoic acid chain, MD simulations are essential for exploring its accessible conformations in different environments (e.g., in water or a lipid bilayer). nih.gov This is crucial because a molecule's conformation often dictates its ability to bind to a biological target. nih.gov
The simulations can reveal the preferential orientations of the fluorophenoxy ring relative to the carboxylic acid group, governed by the torsion angles within the ether linkage and the alkyl chain. Understanding this conformational landscape is a prerequisite for accurate docking studies and the development of advanced QSAR models. nih.govnih.gov
Table 2: Key Dihedral Angles for Conformational Analysis of this compound This table lists the critical dihedral angles that would be monitored during an MD simulation to define the molecule's conformation.
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(phenyl)-O-C(1)-C(2) | Defines the orientation of the butanoic chain relative to the phenoxy group. |
| τ2 | O-C(1)-C(2)-C(3) | Defines the first bend in the alkyl chain. |
| τ3 | C(1)-C(2)-C(3)-C(4) | Defines the second bend in the alkyl chain. |
| τ4 | C(2)-C(3)-C(4)-C(O)OH | Defines the orientation of the terminal carboxyl group. |
Docking Studies to Predict Binding Modes with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. The process involves placing the 3D structure of this compound into the binding site of a target and using a scoring function to estimate the strength of the interaction (binding affinity). Although specific docking studies for this compound are not prominent in the literature, the methodology is well-established. For instance, docking has been used to identify binding energies and interactions for other small molecules with their protein targets. actascientific.com
A hypothetical docking study of this compound would likely investigate its interaction with targets like histone deacetylases or G protein-coupled receptors, given the known activities of other butanoic acid derivatives. biointerfaceresearch.com The results would highlight key interactions, such as hydrogen bonds between the compound's carboxylic acid and receptor residues, or hydrophobic interactions involving the fluorophenyl ring.
Table 3: Conceptual Results from a Docking Study This table illustrates the type of information that would be obtained from a molecular docking experiment.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Target X (e.g., Histone Deacetylase) | -7.5 | Hydrogen bond from carboxylic acid to a tyrosine residue; Pi-stacking of the fluorophenyl ring with a phenylalanine residue. |
| Target Y (e.g., G-protein Coupled Receptor) | -6.8 | Salt bridge formed by the deprotonated carboxylate with a lysine (B10760008) residue; Hydrophobic contact from the alkyl chain. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. The goal is to develop an equation that can predict the activity of new, untested molecules. nih.gov Advanced methods like 4D-QSAR incorporate the conformational flexibility and alignment of molecules, often derived from MD simulations, to create more robust and predictive models. nih.govmdpi.com
A QSAR study involving this compound would require a dataset of analogous compounds with varying substituents on the phenyl ring and their corresponding measured biological activities. The model would then identify which molecular descriptors (e.g., electronic, steric, hydrophobic) are most important for efficacy. This approach is invaluable for lead optimization in drug discovery. nih.govmdpi.com
Investigation of Supramolecular Interactions and Self-Assembly of this compound
The study of supramolecular interactions focuses on non-covalent bonds, such as hydrogen bonding, which govern how molecules recognize each other and organize into larger structures (self-assembly). For carboxylic acids, a common and highly predictable supramolecular interaction is the formation of a hydrogen-bonded dimer. In this motif, the carboxylic acid groups of two molecules pair up to form a stable eight-membered ring. mdpi.com
Crystal structure analyses of similar molecules, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-(quinolin-8-yloxy)butanoic acid, reveal the formation of extensive supramolecular architectures, including tapes and infinite chains, mediated by hydrogen bonds. mdpi.comresearchgate.netresearchgate.net It is highly probable that this compound also forms hydrogen-bonded dimers in the solid state and in non-polar solvents. Furthermore, molecules like 4-(triethoxysilyl)butanoic acid have been shown to form self-assembled monolayers (SAMs) on surfaces, indicating the potential for this compound to participate in organized surface structures. rsc.org
Table 4: Common Supramolecular Synthons in Butanoic Acid Derivatives
| Derivative Type | Interacting Groups | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Carboxylic Acids | Carboxylic Acid --- Carboxylic Acid | Dimer formation via O-H···O=C hydrogen bonds. | mdpi.com |
| Carboxylic Acid Amides | Carboxylic Acid --- Carboxylic Acid & Amide --- Amide | Formation of tapes via dimer formation and N-H···O=C hydrogen bonds. | mdpi.comresearchgate.net |
| Heterocyclic Carboxylic Acids | Carboxylic Acid --- Ring Nitrogen | Infinite chains via O-H···N hydrogen bonds. | researchgate.net |
Biological Activities and Pharmacological Investigations of 4 4 Fluorophenoxy Butanoic Acid and Its Analogues
Modulation of Key Biological Pathways and Targets
The biological activities of 4-(4-fluorophenoxy)butanoic acid and its related compounds have been a subject of scientific inquiry, particularly focusing on their interactions with key enzymes and nuclear receptors that play crucial roles in inflammatory and metabolic pathways.
Enzyme Inhibition Studies (e.g., Leukotriene A4 Hydrolase (LTA4H) as a Case Study)
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. nih.govwikipedia.org LTB4 is involved in a variety of inflammatory diseases by attracting and activating immune cells. nih.govpatsnap.com Therefore, inhibiting LTA4H is a therapeutic strategy for controlling inflammation. nih.govnih.gov The inhibition of LTA4H not only blocks the production of the pro-inflammatory LTB4 but can also lead to an increase in the biosynthesis of lipoxin A4, an anti-inflammatory lipid mediator. nih.gov
LTA4H inhibitors are typically small molecules designed to bind to the active site of the enzyme, preventing the conversion of leukotriene A4 (LTA4) to LTB4. scbt.com The development of potent and selective LTA4H inhibitors has been a focus of drug discovery efforts for treating chronic inflammatory conditions. nih.govnih.gov Research has shown that LTA4H is expressed in neurons and its inhibition in aged mice can improve cognitive function by affecting genes related to synaptic organization and activity. nih.gov
While direct studies on the inhibitory activity of this compound on LTA4H are not extensively detailed in the provided results, the broader class of compounds to which it belongs has been investigated for such properties. The general principle involves designing molecules that can effectively interact with the enzyme's active site. nih.govscbt.com
Nuclear Receptor Agonism/Antagonism (e.g., Peroxisome Proliferator-Activated Receptors (PPARs))
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and carbohydrate metabolism, as well as inflammation. nih.govnih.gov There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ. nih.govnih.gov
PPARα is primarily expressed in the liver, kidney, heart, and muscle, and it is involved in fatty acid oxidation. nih.govnih.gov
PPARβ/δ is found in many tissues and plays a role in fatty acid metabolism and improving insulin (B600854) sensitivity. mdpi.com
PPARγ is most abundant in adipose tissue and is a key regulator of adipogenesis, energy storage, and insulin sensitization. nih.govmdpi.com
PPARs are activated by natural lipid-derived ligands and synthetic drugs. nih.govnih.gov Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) to modulate gene transcription. nih.govnih.gov
The butanoic acid moiety in this compound is structurally related to butyrate (B1204436), a short-chain fatty acid known to have anti-inflammatory effects, partly through the activation of PPARγ. efsupit.ro Butyrate's activation of PPARγ can lead to the inhibition of the pro-inflammatory NF-κB pathway. efsupit.ro Given the structural similarity, it is plausible that this compound and its analogues could also interact with PPARs. The nature of this interaction, whether agonistic (activating) or antagonistic (inhibiting), would determine the ultimate biological effect. Synthetic ligands can be designed to be full agonists, partial agonists, or antagonists, each having different therapeutic implications. nih.govnih.gov
Investigation of Other Receptor-Mediated Activities
Beyond LTA4H and PPARs, phenoxyalkanoic acid derivatives can potentially interact with a range of other receptors, influencing various cellular signaling pathways. The specific nature of the phenoxy group and the length and substitutions on the alkanoic acid chain are critical in determining the receptor binding profile and subsequent biological response. The introduction of a fluorine atom, as in this compound, can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to unique receptor interactions compared to its non-fluorinated counterparts.
Potential Therapeutic Applications
Based on their interactions with key biological targets, this compound and its analogues have been explored for their potential therapeutic benefits in inflammatory and microbial diseases.
Anti-inflammatory Efficacy and Mechanisms of Action
The potential anti-inflammatory effects of compounds like this compound are closely linked to their modulation of pathways involving LTA4H and PPARs.
Inhibition of LTA4H leads to a decrease in the production of the potent chemoattractant LTB4. nih.govpatsnap.com This reduction in LTB4 levels can mitigate the inflammatory response by decreasing the recruitment of immune cells to the site of inflammation. patsnap.com This mechanism is a key strategy for developing treatments for a variety of inflammatory conditions, including respiratory and autoimmune diseases. patsnap.comnih.gov
Activation of PPARγ by butyrate and potentially by its analogues like this compound, exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. efsupit.ronih.gov NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. efsupit.ronih.gov By inhibiting NF-κB, these compounds can effectively downregulate the inflammatory cascade. efsupit.ro Butyrate has also been shown to inhibit histone deacetylase (HDAC), which can further contribute to its anti-inflammatory properties by altering gene expression. efsupit.ronih.gov
The table below summarizes the key anti-inflammatory mechanisms:
| Target/Pathway | Mechanism of Action | Potential Outcome |
| Leukotriene A4 Hydrolase (LTA4H) | Inhibition of the enzyme, leading to decreased production of pro-inflammatory Leukotriene B4 (LTB4). | Reduction of immune cell recruitment and mitigation of the inflammatory response. |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Activation of the receptor, leading to inhibition of the NF-κB signaling pathway. | Decreased production of pro-inflammatory cytokines (e.g., TNF-α, interleukins). |
| Histone Deacetylase (HDAC) | Inhibition of the enzyme (as seen with butyrate), leading to altered gene expression. | Contribution to the overall anti-inflammatory effect. |
Antimicrobial Spectrum and Antifungal Activity
The investigation into the antimicrobial properties of phenoxy-derived compounds is an active area of research. While direct evidence for the antimicrobial spectrum of this compound is not explicitly provided in the search results, the structural features of such compounds suggest potential for activity. The presence of a halogen, like fluorine, on the phenyl ring can influence the antimicrobial efficacy of a compound. nih.gov
For instance, various halogenated and substituted compounds have demonstrated activity against a range of bacteria and fungi. nih.gov The mechanism of action for antimicrobial agents can vary widely, from disrupting cell membranes to inhibiting essential enzymes or interfering with nucleic acid synthesis. The specific spectrum of activity, whether against Gram-positive or Gram-negative bacteria, or against various fungal species, would need to be determined through specific microbiological screening assays.
The table below outlines potential areas for investigating the antimicrobial activity of this compound and its analogues:
| Microbial Type | Potential for Activity | Rationale |
| Bacteria | Possible | Halogenated aromatic compounds have shown antibacterial properties. nih.gov The specific spectrum would need to be determined. |
| Fungi | Possible | Antifungal activity is a common feature of various synthetic organic compounds. |
Antineoplastic Effects and Cell Proliferation Modulation
While direct studies on the antineoplastic effects of this compound are limited, research into its structural analogues, particularly phenoxyacetic and phenoxybutanoic acid derivatives, provides significant insights into its potential anticancer activities. The core structure of these compounds allows for interactions with various biological targets involved in cell growth and proliferation.
One of the key mechanisms by which phenoxyalkanoic acid analogues exert their antiproliferative effects is through the modulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). encyclopedia.pubresearchgate.net PPARγ is a nuclear receptor that plays a crucial role in regulating cell differentiation, apoptosis, and inflammation. Certain chiral phenoxyacetic acid analogues have been shown to act as partial agonists of PPARγ. encyclopedia.pubresearchgate.net This partial agonism is significant as it can lead to the inhibition of cancer cell growth with a reduced risk of the side effects associated with full agonists. For instance, in colorectal cancer cells, these compounds have been observed to induce cell cycle arrest, primarily through the upregulation of the p21waf1/cip1 protein, a key inhibitor of cell cycle progression. encyclopedia.pubresearchgate.net Furthermore, they can counteract the β-catenin/TCF signaling pathway, which is often dysregulated in cancer, by repressing the expression of oncogenes like c-Myc and cyclin D1. encyclopedia.pubresearchgate.net
Phenoxyacetamide derivatives, which are closely related to phenoxyalkanoic acids, have also demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain novel phenoxyacetamide derivatives have been found to induce apoptosis in human liver cancer cells (HepG2) by inhibiting the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. nih.gov The inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering programmed cell death. These derivatives have shown dose-dependent inhibition of cell proliferation and have been found to be more selective towards cancer cells over non-tumor cells. nih.gov
The length of the alkanoic acid chain and the nature of the substituents on the phenoxy ring are critical determinants of the cytotoxic activity of these compounds. While the precise mechanisms for this compound remain to be elucidated, the existing data on its analogues suggest that it may hold promise as a modulator of cell proliferation, warranting further investigation into its specific molecular targets and efficacy in various cancer models.
| Compound Class | Mechanism of Action | Cellular Effect | Cancer Model |
| Chiral Phenoxyacetic Acid Analogues | PPARγ Partial Agonism | Cell Cycle Arrest (via p21waf1/cip1), Repression of c-Myc and Cyclin D1 | Colorectal Cancer encyclopedia.pubresearchgate.net |
| Phenoxyacetamide Derivatives | PARP-1 Inhibition | Apoptosis Induction, Inhibition of Cell Proliferation | Liver Cancer (HepG2) nih.gov |
Neuropharmacological Investigations: Sedative-Hypnotic Potential (Drawing Parallels from Analogous Structures)
The gamma-aminobutyric acid (GABA) system, and specifically the GABAA receptor, is a major target for sedative-hypnotic drugs. Various phenolic compounds have been identified as ligands for the GABAA receptor, suggesting that the phenoxy moiety can be a key pharmacophore for CNS activity. encyclopedia.pub Furthermore, research on 2-phenoxy phenyl-1,3,4-oxadiazole derivatives has revealed that these compounds can exhibit hypnotic effects that are mediated through benzodiazepine (B76468) receptors, which are allosteric modulatory sites on the GABAA receptor complex. researchgate.net
The butanoic acid side chain also plays a crucial role in the potential neuroactivity of this compound. Studies on aminopyridazine derivatives of GABA have shown that attaching a butyric acid moiety to certain heterocyclic structures can lead to compounds with GABA-antagonistic properties. youtube.com This indicates that the butanoic acid portion of the molecule can interact with GABA receptors. Additionally, a related compound, 4-(piperidin-4-yl)butanoic acid hydrochloride, is being investigated for its potential to modulate neurotransmission, with preliminary studies suggesting interactions with the GABAergic system. nih.gov
Interestingly, 4-(4-Chlorophenoxy)butanoic acid, a close structural analogue of the subject compound, has been utilized as a starting material for the synthesis of benzoxepin derivatives that have shown sedative-hypnotic effects in pharmacological evaluations. This further strengthens the hypothesis that the 4-(aryloxy)butanoic acid scaffold has the potential for development into CNS-active agents.
While these parallels provide a strong rationale for investigating the sedative-hypnotic potential of this compound, it is important to note that subtle structural changes can significantly alter pharmacological activity. Therefore, dedicated in vitro and in vivo studies are necessary to determine the precise neuropharmacological profile of this specific compound.
Agrochemical Potential: Herbicide and Plant Growth Regulator Activities
The phenoxyalkanoic acid class of compounds has a long history of use in agriculture as herbicides and plant growth regulators. This compound, by virtue of its structure, is expected to share similar agrochemical properties with its well-studied analogues.
Herbicidal Mechanisms in Target Plants
The primary herbicidal mechanism of phenoxyalkanoic acids is their action as synthetic auxins. encyclopedia.pub Auxins are a class of plant hormones that control various aspects of plant growth and development, including cell elongation, division, and differentiation. At normal physiological concentrations, auxins are essential for plant life. However, when applied exogenously at high concentrations, synthetic auxins like phenoxyalkanoic acids disrupt the normal hormonal balance, leading to uncontrolled and disorganized growth. encyclopedia.pub
This disruption manifests as a variety of symptoms in susceptible plants, including twisting and elongation of stems and leaves (epinasty), tissue proliferation, and eventual plant death. encyclopedia.pub The synthetic auxins are not readily metabolized by the plant's regulatory systems in the same way as the natural auxin, indole-3-acetic acid (IAA), leading to their persistent and ultimately lethal effects. encyclopedia.pub
A key aspect of the herbicidal activity of phenoxybutanoic acids, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), is their conversion within the target plant to the corresponding phenoxyacetic acid. nih.govwikipedia.org This conversion occurs through a process called β-oxidation. Plants that are susceptible to these herbicides possess the enzymatic machinery to carry out this conversion, which transforms the relatively inactive pro-herbicide (the butanoic acid form) into the highly active herbicide (the acetic acid form). nih.gov The resulting phenoxyacetic acid then exerts its toxic effects by binding to auxin receptors, such as the F-box protein TIR1, which triggers a cascade of gene expression changes leading to the observed abnormal growth. nih.gov
In contrast, many crop plants lack the necessary enzymes for this β-oxidation process, which confers them with a degree of tolerance to phenoxybutanoic acid herbicides. This selectivity is a crucial aspect of their agricultural utility. wikipedia.org
While the primary mode of action is as a synthetic auxin, some related aryloxyphenoxypropionate herbicides are known to inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids. researchgate.netsdiarticle3.com Inhibition of ACCase disrupts the production of lipids, which are essential components of cell membranes, leading to a breakdown of cellular integrity and plant death. sdiarticle3.com Although this is a distinct mechanism from that of synthetic auxins, it highlights the diverse herbicidal potential within the broader class of aryloxyalkanoic acids.
Given its structure, it is highly probable that this compound acts as a pro-herbicide, being converted in susceptible plants to 4-fluorophenoxyacetic acid, which then functions as a synthetic auxin.
Structure-Efficacy Relationships in Agrochemical Applications
The herbicidal efficacy of phenoxyalkanoic acids is intricately linked to their chemical structure. Specific structural features determine the compound's ability to be absorbed by the plant, translocated to its site of action, and interact with its molecular target.
The nature and position of substituents on the phenoxy ring play a critical role in determining herbicidal activity. Halogen substitutions, such as the fluorine atom in this compound, are common in this class of herbicides. These substitutions can influence the compound's lipophilicity, which affects its ability to penetrate the waxy cuticle of plant leaves, as well as its electronic properties, which can impact its binding to the target auxin receptors. For example, the well-known herbicide 2,4-D features chlorine atoms at the 2 and 4 positions of the phenoxy ring.
The length of the alkanoic acid side chain is another crucial determinant of activity and selectivity. As previously mentioned, phenoxybutanoic acids often act as pro-herbicides that are converted to their more active acetic acid counterparts within susceptible plants. This β-oxidation process is a key element of their selectivity. Therefore, the four-carbon butanoic acid chain of this compound is a significant feature for its potential as a selective herbicide.
Studies on various phenoxyalkanoic and phenylalkyl acids have confirmed that the side-chain length is a key feature for substrate preference by enzymes involved in their metabolism, such as the Gretchen Hagen 3 (GH3) acyl acid amido synthetases in plants. nih.gov These enzymes can conjugate amino acids to auxins and their analogues, leading to their inactivation. The specific structure of the herbicide determines its susceptibility to such metabolic inactivation, which can also contribute to selectivity between different plant species.
In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Studies
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for understanding its biological activity and potential applications. While comprehensive ADME data for this compound is not extensively documented, insights can be drawn from studies on structurally related phenoxyalkanoic acids.
Metabolic Stability and Biotransformation Pathways of this compound
The metabolic fate of this compound is expected to be influenced by several key structural features, primarily the phenoxy ring and the butanoic acid side chain.
In plants, as discussed in the context of its herbicidal activity, the most significant biotransformation pathway for phenoxybutanoic acids is β-oxidation of the side chain. nih.gov This process would convert this compound into 4-fluorophenoxyacetic acid. The efficiency of this conversion is a major determinant of its herbicidal selectivity, as tolerant plants often lack the enzymes to perform this reaction efficiently. wikipedia.org Further metabolism in plants can involve conjugation of the carboxylic acid group with amino acids or sugars, a common detoxification mechanism. nih.gov
In mammals, the metabolism of phenoxyalkanoic acids can vary depending on the specific compound and the animal species. For the related herbicide 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), it is known to be rapidly hydrolyzed to 2,4-D in the body. haz-map.com This suggests that this compound could also undergo β-oxidation in mammals. The resulting 4-fluorophenoxyacetic acid would then be the primary metabolite.
The phenoxy ring itself can also be a site of metabolic modification. Hydroxylation of the aromatic ring is a common metabolic pathway for many xenobiotics. This would introduce a hydroxyl group onto the fluorophenoxy moiety, increasing its water solubility and facilitating its excretion. Subsequent conjugation of this hydroxyl group with glucuronic acid or sulfate (B86663) is also a likely metabolic step.
The presence of the fluorine atom on the phenoxy ring can influence the metabolic stability of the compound. Carbon-fluorine bonds are generally strong and less susceptible to metabolic cleavage than carbon-hydrogen bonds. This can lead to increased metabolic stability and potentially a longer biological half-life compared to its non-fluorinated analogue.
In vitro studies using liver microsomes are a standard method for assessing the metabolic stability of new chemical entities. Such studies on this compound would provide valuable data on its rate of metabolism and the specific enzymes involved (e.g., cytochrome P450 isoforms). These studies would also help to identify the major metabolites formed.
Material Science Applications and Polymer Chemistry of 4 4 Fluorophenoxy Butanoic Acid Derivatives
Incorporation into Polymer Scaffolds for Functional Materials
The carboxyl group of 4-(4-fluorophenoxy)butanoic acid and its derivatives serves as a versatile handle for incorporation into various polymer backbones, leading to the creation of functional materials with tailored properties. The presence of the fluorophenoxy moiety can impart desirable characteristics such as hydrophobicity, thermal stability, and unique intermolecular interactions.
Fluorinated polymers are increasingly utilized in biomedical applications, particularly in the development of polymer scaffolds for drug delivery. nih.govnih.gov The introduction of fluorine can enhance the stability of drug formulations and improve their bioavailability. nih.gov For instance, the hydrophobic nature of fluorinated alkyl chains can prevent disruption from lipids and proteins, while the strong carbon-fluorine bond can extend the systemic lifecycle of a drug. nih.gov While direct studies on this compound are limited, the principles governing fluorinated polymers suggest its derivatives could be valuable in creating scaffolds that offer controlled drug release. utmb.eduucsf.edu
The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. frontiersin.org Research on fluorinated polymers has demonstrated that they can be synthesized to create materials with well-defined architectures that are potentially recyclable. man.ac.uk The incorporation of fluorinated monomers, such as derivatives of this compound, into polymer chains can be achieved through various polymerization techniques, leading to materials with a range of tunable properties. rsc.org
| Polymer Type | Key Features from Functional Moieties | Potential Applications in Scaffolds |
| Fluorinated Polyesters | Enhanced thermal stability, hydrophobicity | Controlled drug release, tissue engineering |
| Fluorinated Polyamides | High strength, chemical resistance | Biocompatible implants, durable medical devices |
| Fluorinated Polyurethanes | Biocompatibility, tunable mechanical properties | Flexible scaffolds, coatings for medical devices |
Development of Advanced Organic Electronic Materials
The field of organic electronics is continually searching for new materials with improved performance and processability. Fluorinated aromatic compounds have garnered significant attention in this area due to their unique electronic properties. technologypublisher.comrsc.org The high electronegativity of fluorine can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a material. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is crucial for the stability and longevity of organic electronic devices. rsc.org
Derivatives of this compound, when incorporated into conjugated polymer systems, could contribute to the development of n-type or ambipolar organic semiconductors. rsc.org The fluorophenoxy group can influence the polymer's electronic structure, while the butanoic acid chain can be modified to improve solubility and processing characteristics. Research on fluorinated aromatic polyimides has shown that these materials can exhibit excellent dielectric performance, making them suitable for use as gate dielectrics in organic field-effect transistors (OFETs). researchgate.net
The introduction of fluorine into conjugated polymers has been a particularly successful strategy for developing high-efficiency semiconducting polymers for organic photovoltaic devices. mdpi.com While the synthesis of such polymers often requires additional steps, the resulting materials frequently exhibit superior performance. mdpi.com Phenoxazine-based conjugated polymers have also been explored as p-channel semiconductors in OFETs, demonstrating that the phenoxy-type linkage can be a viable component in organic semiconductors. researchgate.net
| Material Class | Impact of Fluorophenoxy Moiety | Potential Electronic Applications |
| Fluorinated Conjugated Polymers | Lowered HOMO/LUMO levels, improved stability | Organic photovoltaics (OPVs), n-type OFETs |
| Fluorinated Dielectric Polymers | Low dielectric constant, high thermal stability | Gate dielectrics in OFETs, flexible electronics |
| Phenoxy-based Semiconductors | P-type semiconducting properties | Hole-transport layers in OLEDs, p-channel OFETs |
Self-Assembled Structures and Nanomaterials Based on this compound
The amphiphilic nature of this compound, with its hydrophobic fluorophenoxy head and hydrophilic carboxylic acid tail, makes it a prime candidate for the formation of self-assembled structures. The interplay of hydrophobic, hydrophilic, and potentially fluorous interactions can drive the organization of these molecules into well-defined nanoscale architectures such as micelles, vesicles, and nanofibers. rsc.orgnih.gov
The self-assembly of fluorinated amphiphiles is a topic of growing interest. researchgate.net The introduction of fluorine can lead to unique intermolecular interactions, including F···H and F···F contacts, which can influence the packing and morphology of the resulting nanostructures. beilstein-journals.orgnih.gov Studies on the self-assembly of fluorinated peptides have shown that the degree of fluorination can significantly affect peptide folding and promote fibrillation, leading to the formation of hydrogels. rsc.org This suggests that derivatives of this compound could be designed to form a variety of functional nanomaterials. mdpi.com
The carboxylic acid group provides a handle for further functionalization or for pH-responsive behavior, allowing for the creation of "smart" nanomaterials that can respond to environmental stimuli. nih.gov These self-assembled structures have potential applications in areas such as drug delivery, where they can encapsulate therapeutic agents and release them in a controlled manner. nih.govresearchgate.net The formation of supramolecular tapes and other organized structures through hydrogen bonding is a well-established principle in supramolecular chemistry and can be expected for carboxylic acid-containing molecules like this compound. beilstein-journals.org
Applications in Coatings, Adhesives, and Composites
The properties imparted by the fluorophenoxy group make derivatives of this compound highly suitable for applications in coatings, adhesives, and composites. Fluoropolymers are well-known for their use in high-performance coatings due to their chemical and thermal stability, low surface energy, and resistance to moisture and UV degradation. paint.orgaps-coatings.com Incorporating this compound derivatives into coating formulations could enhance these properties, leading to surfaces that are water-repellent, easy to clean, and durable. etnatec.com
Phenoxy resins, which share the ether linkage present in this compound, are renowned for their excellent adhesion to a wide variety of substrates. phlextek.com This adhesive quality, combined with the properties of fluoropolymers, suggests that derivatives of this compound could act as effective adhesion promoters or be used in the formulation of high-strength, environmentally resistant adhesives. phlextek.comdupont.comresearchgate.net For example, phenoxy resins are used as a tie layer in multilayer composites and can enhance the bond strength in rigid epoxy systems. phlextek.com
| Application | Role of this compound Derivatives | Expected Performance Enhancement |
| Coatings | As a monomer or additive in resin formulation | Improved weatherability, chemical resistance, low surface energy (water/oil repellency) |
| Adhesives | As an adhesion promoter or a component of the adhesive formulation | Enhanced bond strength, durability in harsh environments, adhesion to diverse substrates |
| Composites | As a matrix resin or interfacial modifier | Increased thermal stability, chemical resistance, and improved fiber-matrix adhesion |
Future Research Directions and Interdisciplinary Perspectives on 4 4 Fluorophenoxy Butanoic Acid
Exploration of New Therapeutic Areas and Disease Indications
The unique structural features of 4-(4-Fluorophenoxy)butanoic acid, particularly the presence of a fluorine atom and a flexible butanoic acid chain, make it an intriguing candidate for development in various therapeutic areas. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com
Future research will likely focus on evaluating the efficacy of this compound and its derivatives across a spectrum of diseases. While initial interest may have been in specific areas, the compound's properties warrant a broader investigation. For instance, compounds with similar structural motifs, such as phenoxy-alkanoic acids, have been explored for their potential in cardiovascular diseases and as anticancer agents. nih.govmdpi.com A derivative, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, has been investigated as a leukotriene A4 hydrolase inhibitor for treating myocardial infarction and stroke. nih.gov
Moreover, the butanoic acid moiety suggests a potential interaction with receptors and enzymes that recognize short-chain fatty acids, which are implicated in a range of metabolic and inflammatory disorders. The exploration of its effects on G-protein coupled receptors or as a histone deacetylase (HDAC) inhibitor could open up new avenues for treating metabolic syndrome, inflammatory bowel disease, and certain cancers. mdpi.com The structural similarity to compounds like 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid, which has been studied for its effects on GABA receptors, also suggests a potential role in neurological disorders. nih.gov
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and this compound stands to benefit significantly from these technologies. ijettjournal.orgijirt.org AI algorithms can analyze vast datasets to predict the compound's physicochemical properties, potential biological targets, and possible off-target effects. nih.gov
Generative AI models can be employed to design novel derivatives of this compound with optimized properties. ijettjournal.org By inputting the core structure, these models can suggest modifications that are likely to enhance efficacy, reduce potential toxicity, or improve pharmacokinetic profiles. oncodaily.com This in silico approach can drastically reduce the time and cost associated with traditional trial-and-error synthesis and screening. springernature.com
Furthermore, ML models can be trained on existing data from similar compounds to predict the bioactivity of new derivatives. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, powered by machine learning, can identify the key structural features of this compound that are crucial for its biological activity. springernature.com This allows for a more targeted and efficient drug design process. nih.gov
Table 1: Potential Applications of AI and Machine Learning in the Development of this compound
| AI/ML Application | Description | Potential Impact |
| Target Identification | Analyzing biological data to predict potential protein targets for the compound. | Accelerates the understanding of the mechanism of action. |
| Virtual Screening | Screening large libraries of virtual compounds to identify derivatives with high binding affinity. | Reduces the number of compounds that need to be synthesized and tested. nih.gov |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound and its derivatives. springernature.com | De-risks the development process by identifying potential liabilities early on. |
| Generative Design | Creating novel molecular structures based on the this compound scaffold with desired properties. | Expands the chemical space for drug discovery. |
| Clinical Trial Optimization | Analyzing patient data to identify biomarkers for patient stratification in future clinical trials. | Increases the likelihood of successful clinical outcomes. oncodaily.com |
Nanotechnology and Drug Delivery Systems for this compound
Nanotechnology offers a powerful platform to enhance the therapeutic potential of this compound by improving its delivery to target sites and minimizing off-target effects. nih.gov The fluorinated nature of the compound is particularly advantageous in this context, as fluorinated molecules have been successfully incorporated into various nanoparticle systems. nih.gov
Perfluorocarbon nanoemulsions, for example, are a versatile drug delivery platform that can encapsulate hydrophobic drugs like this compound. nih.gov These nanoemulsions can be designed to release the drug in a controlled manner at the site of action, thereby increasing its local concentration and efficacy. nih.gov The use of fluorescent nanoparticles could also enable simultaneous imaging and therapy, allowing for real-time monitoring of drug distribution. mdpi.com
Moreover, nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to specifically deliver this compound to diseased cells or tissues. mdpi.commdpi.com This targeted approach is particularly relevant for cancer therapy, where it is crucial to minimize damage to healthy cells. oncodaily.com The development of nanocomposite polymeric gels containing the compound could also provide a sustained-release formulation for localized therapies. mdpi.com
Sustainable Synthesis and Biocatalytic Approaches
The future of pharmaceutical manufacturing is increasingly focused on sustainable and environmentally friendly processes. For this compound, this translates to the development of greener synthetic routes and the exploration of biocatalysis.
Recent advancements in organic chemistry have led to methods for the direct introduction of fluorine atoms into carboxylic acids, which could simplify the synthesis of this compound and reduce the number of steps and waste generated. research-in-germany.org The use of organic electrolysis for the synthesis of fluorinated aromatic carboxylic acids from carbon dioxide also presents a promising sustainable alternative. hokudai.ac.jp
Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and efficient way to produce complex molecules under mild conditions. tudelft.nl Researchers are exploring biocatalytic cascades to synthesize l-phenylalanine (B559525) derivatives from carboxylic acids, a process that could potentially be adapted for the synthesis of chiral derivatives of this compound. researchgate.net The use of enzymes like Candida antarctica Lipase B for the polymerization of furanic-aliphatic polyesters demonstrates the potential of biocatalysis in creating novel materials from related building blocks. rsc.org These approaches not only reduce the environmental impact of chemical synthesis but can also lead to the production of highly pure and stereospecific compounds. chemrxiv.org
Table 2: Comparison of Synthetic Approaches for this compound
| Synthetic Approach | Advantages | Challenges |
| Traditional Chemical Synthesis | Well-established methods, scalable. | Often requires harsh reagents, multiple steps, and can generate significant waste. |
| Direct C-H Fluorination | Simplifies synthesis, reduces steps. research-in-germany.org | Catalyst development and selectivity can be challenging. |
| Organic Electrolysis | Uses renewable electricity and CO2 as a feedstock. hokudai.ac.jp | Requires specialized equipment and optimization of reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. tudelft.nl | Enzyme stability and substrate scope can be limiting factors. |
Collaborative Research Opportunities and Translational Pathways
The journey of this compound from a laboratory curiosity to a clinically relevant molecule will require extensive collaboration across various disciplines. Partnerships between academic research institutions, pharmaceutical companies, and contract research organizations will be essential to advance the compound through preclinical and clinical development.
Translational research, which aims to bridge the gap between basic science and clinical application, will play a pivotal role. mdpi.comnih.gov This will involve a concerted effort in pharmacokinetics, toxicology, and formulation development to ensure that the compound is not only effective but also safe for human use. nih.gov The establishment of clear translational pathways, from initial discovery to clinical trials, will be crucial for navigating the complex regulatory landscape. nih.gov
Open innovation models, where data and findings are shared more freely among researchers, could accelerate the discovery of new applications for this compound. International collaborations could also provide access to diverse expertise and resources, further propelling the research forward.
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis routes for 4-(4-Fluorophenoxy)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis route involves nucleophilic substitution between 4-fluorophenol and a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under alkaline conditions. Optimization includes controlling temperature (60–80°C) and using polar aprotic solvents like DMF to enhance reactivity. Yield improvements (typically 60–75%) are achieved via stepwise purification, including acid-base extraction and recrystallization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as a doublet (δ 6.8–7.2 ppm, J = 8.5 Hz), while the butanoic acid chain shows peaks at δ 2.5–2.7 (CH₂ adjacent to COOH) and δ 4.1–4.3 (OCH₂).
- ¹⁹F NMR : A singlet near δ -115 ppm confirms para-substitution.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage). Validate purity by comparing with reference spectra from databases like PubChem .
Q. What are the baseline biological activities of this compound, and how are these assays designed?
- Methodological Answer : Preliminary bioactivity screens include:
- Enzyme Inhibition : Dose-response assays against cyclooxygenase (COX) isoforms (COX-1/COX-2) using fluorometric kits. IC₅₀ values are calculated from triplicate experiments .
- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24-hour endpoints .
Advanced Research Questions
Q. How does the fluorophenoxy group influence the compound’s interaction with plant auxin receptors, and what structural analogs enhance herbicidal specificity?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the fluorophenoxy group forms hydrophobic interactions with auxin-binding protein 1 (ABP1). Modifying the butanoic acid chain length (e.g., phenoxybutyric vs. phenoxyacetic analogs) alters binding affinity. For example, this compound shows higher specificity than shorter-chain derivatives in Arabidopsis auxin-response assays .
Q. What analytical strategies resolve contradictions in reported enzyme inhibition data (e.g., COX-1 vs. COX-2 selectivity)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using:
- Recombinant human COX isoforms (to eliminate interspecies differences).
- Competitive ELISA to measure prostaglandin E₂ (PGE₂) suppression.
- Statistical validation via ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .
Q. How can stable isotope labeling (e.g., deuterated analogs) track metabolic pathways in plant or mammalian systems?
- Methodological Answer : Synthesize deuterated this compound by substituting hydrogen atoms at the α-position (e.g., using NaBD₄ reduction). Use LC-HRMS to identify metabolites in in vitro hepatocyte or plant cell cultures. Quantify isotopic patterns to distinguish parent compound from degradation products (e.g., defluorinated or β-oxidized metabolites) .
Q. What computational models predict the environmental fate of this compound, and how are these validated experimentally?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Validate via soil column experiments:
- Spike compound into loam soil (pH 6.5–7.0) and measure leaching potential via HPLC.
- Monitor microbial degradation using ¹⁴C-labeled tracer and scintillation counting .
Methodological Notes
- Synthetic Optimization : For improved regioselectivity, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
- Advanced Analytics : Combine GC-MS with derivatization (e.g., silylation) for volatile metabolite profiling .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
